

Molidustat handling instructions and storage conditions

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Compound Focus: Molidustat

CAS No.: 1154028-82-6

Cat. No.: S548066

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Chemical & Physical Properties

The information below summarizes the known chemical and physical data for the finished product, Varenzin-CA1.

Property	Description
Product Name	Varenzin-CA1 (molidustat oral suspension) [1] [2]
Active Ingredient	Molidustat sodium [3] [2]
Empirical Formula	$C_{13}H_{13}N_8O_2Na$ [3] [2]
Molecular Weight	336.28 g/mol [3] [2]
Physical Form	White to yellow-white oily suspension [3] [2]
Concentration	25 mg of molidustat per mL of suspension [1] [2]
Inactive Ingredients	Glycerol dibehenate, fish oil, sunflower oil, butylhydroxytoluene, sorbic acid [3] [2]

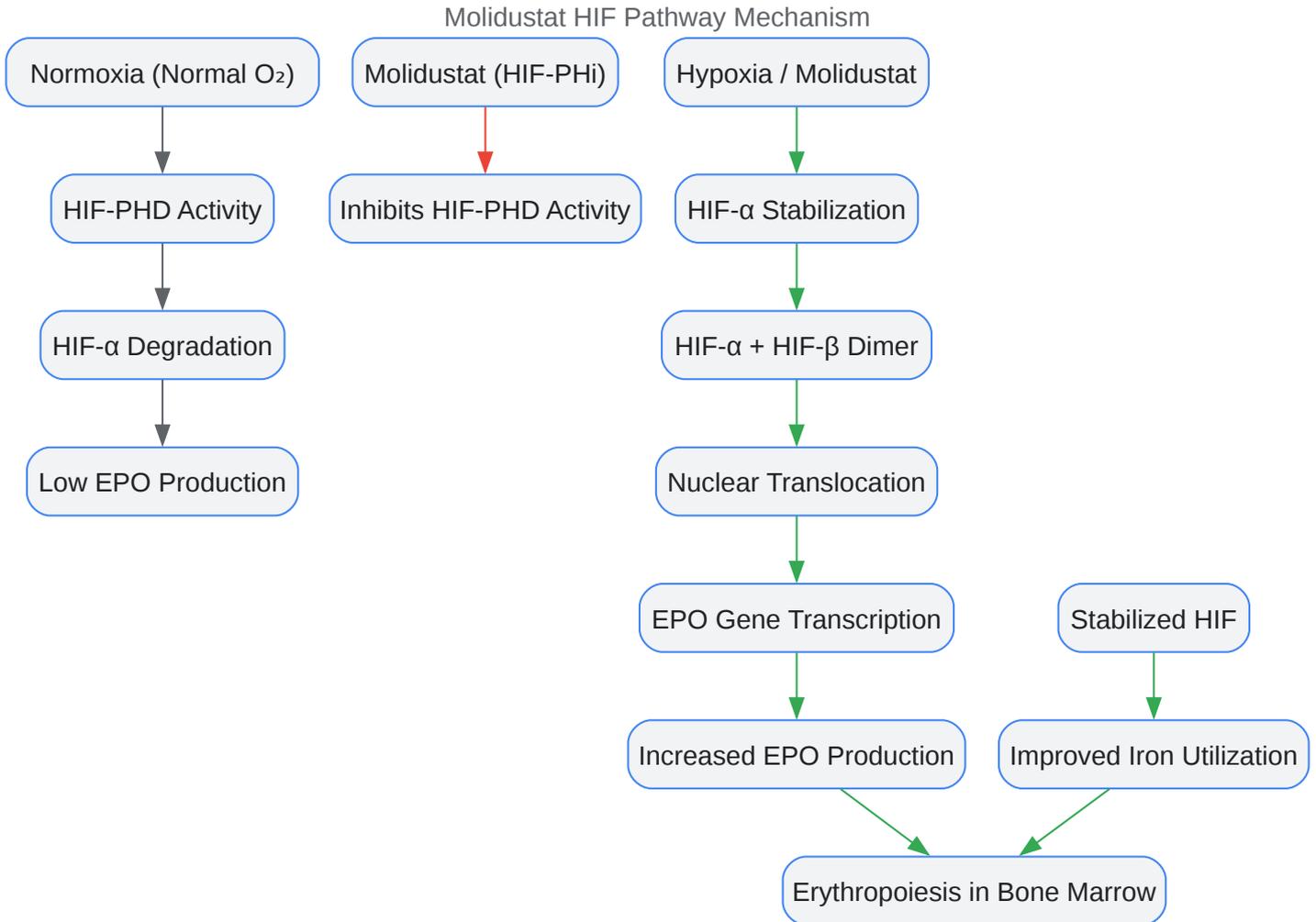
Storage & Handling Conditions

The following storage and handling instructions are specified for the final veterinary drug product. **You should adapt these for an API in a lab setting with extreme caution and consult the manufacturer's Safety Data Sheet (SDS) for the pure compound.**

Aspect	Instructions (for Varenzin-CA1 product)
Storage Temperature	Store at room temperature. Do not refrigerate [4] [1].
Light Sensitivity	Store away from light [4].
Shelf Life After Opening	A opened bottle is stable for at least 28 days [4].
Handling Precautions	Shake well before use. Wash hands immediately after handling. Not for human use. Keep out of reach of children and animals [1] [3] [2].
Accidental Exposure	In case of accidental ingestion, seek medical advice immediately. Reported symptoms in humans can include gastrointestinal effects (nausea, vomiting, diarrhea), dizziness, fainting, hypertension, and increased heart rate [1] [3] [2].

Mechanism of Action & Experimental Context

For your research protocols, understanding the drug's mechanism and how it has been used in experimental models is crucial. **Molidustat** is an oral inhibitor of hypoxia-inducible factor prolyl hydroxylase (HIF-PH) [5] [6].



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In vivo studies provide a basis for designing experiments. One study in mice with adenine-induced nephropathy administered **molidustat** for 4 weeks after the onset of kidney disease and anemia [6]. The drug ameliorated anemia and improved some parameters like renal fibrosis and immune cell infiltration, though it did not restore overall renal function [6].

Key Precautions for Researchers

- **Drug Interactions:** Phosphate binders or products containing multivalent cations (e.g., calcium, iron, magnesium, aluminum) can chelate with HIF-PH inhibitors and potentially decrease the absorption of **molidustat**. It is advised to stagger their administration by at least one hour if used concurrently in a study [1] [3] [2].
- **Critical Monitoring Parameter:** The primary effect of **molidustat** is increasing red blood cell production. In clinical use, hematocrit (HCT) or packed cell volume (PCV) is monitored weekly to prevent polycythemia (excessively high red cell count), which can lead to serious complications like thromboembolism [4] [1]. This is a key variable to track in in vivo studies.
- **Note on Formulation:** The available data is for an oral suspension. Handling and stability properties of the pure **molidustat** sodium API in a research lab (e.g., as a powder for making solutions) are not described in the public domain.

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References

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